Taurine-13C2,15N

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

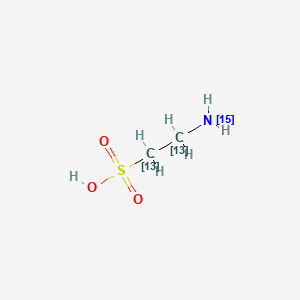

Structure

3D Structure

Properties

Molecular Formula |

C2H7NO3S |

|---|---|

Molecular Weight |

128.13 g/mol |

IUPAC Name |

2-(15N)azanyl(1,2-13C2)ethanesulfonic acid |

InChI |

InChI=1S/C2H7NO3S/c3-1-2-7(4,5)6/h1-3H2,(H,4,5,6)/i1+1,2+1,3+1 |

InChI Key |

XOAAWQZATWQOTB-VMIGTVKRSA-N |

Isomeric SMILES |

[13CH2]([13CH2]S(=O)(=O)O)[15NH2] |

Canonical SMILES |

C(CS(=O)(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Taurine-¹³C₂,¹⁵N in Modern Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taurine (2-aminoethanesulfonic acid) is a semi-essential amino acid abundant in many mammalian tissues, playing a crucial role in a multitude of physiological processes. To unravel its complex metabolic pathways and accurately quantify its presence in biological systems, researchers rely on stable isotope-labeled analogs. Taurine-¹³C₂,¹⁵N is a non-radioactive, heavy-labeled form of taurine that serves as a powerful tool in metabolic research. This technical guide provides an in-depth overview of the applications of Taurine-¹³C₂,¹⁵N, complete with experimental methodologies, quantitative data, and visual representations of relevant pathways and workflows.

The primary applications of Taurine-¹³C₂,¹⁵N in a research setting are twofold:

-

As a tracer in metabolic studies: This allows for the investigation of taurine's biosynthesis, kinetics, and flux through various metabolic pathways. By introducing the labeled taurine into a biological system, researchers can track its absorption, distribution, metabolism, and excretion, providing dynamic insights into its physiological roles.[1][2][3][4][5]

-

As an internal standard for quantitative analysis: In techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR), Taurine-¹³C₂,¹⁵N is used for precise and accurate quantification of endogenous taurine in complex biological matrices.

Core Applications and Methodologies

Metabolic Tracer in Kinetic Studies

Stable isotope tracers like Taurine-¹³C₂,¹⁵N are invaluable for studying the dynamics of taurine metabolism in vivo. These studies provide critical information on taurine turnover rates, appearance rates, and the influence of various physiological or pathological conditions on its metabolism.

This protocol is adapted from a study assessing taurine kinetics in healthy adult humans.

Objective: To determine the appearance rate (Ra) of plasma taurine.

Materials:

-

Sterile, pyrogen-free [1,2-¹³C₂]taurine solution for infusion.

-

Saline solution (0.9% NaCl).

-

Infusion pump.

-

Catheters for intravenous infusion and blood sampling.

-

Blood collection tubes (e.g., containing EDTA).

-

Centrifuge.

-

Gas chromatograph-mass spectrometer (GC-MS).

Procedure:

-

Subject Preparation: Subjects are studied in a postabsorptive state (e.g., after an overnight fast).

-

Catheter Placement: Two intravenous catheters are placed in contralateral arm veins, one for the infusion of the labeled taurine and the other for blood sampling.

-

Tracer Infusion: A primed, continuous intravenous infusion of [1,2-¹³C₂]taurine is administered. A priming dose is given to rapidly achieve a steady-state isotopic enrichment in the plasma.

-

Blood Sampling: Blood samples are collected at baseline (before the infusion) and at regular intervals during the infusion to monitor the isotopic enrichment of taurine in plasma.

-

Sample Processing: Plasma is separated from whole blood by centrifugation and stored at -80°C until analysis.

-

GC-MS Analysis: Plasma samples are prepared for GC-MS analysis to determine the isotopic enrichment of taurine. This typically involves deproteinization, purification, and derivatization of taurine to make it volatile for gas chromatography.

-

Data Analysis: The appearance rate (Ra) of plasma taurine is calculated from the isotopic enrichment at steady state using the following formula: Ra = F / E Where:

-

Ra is the appearance rate of taurine.

-

F is the infusion rate of the tracer.

-

E is the isotopic enrichment of plasma taurine at plateau.

-

Quantitative Data from a Human Kinetic Study

| Parameter | Value |

| Tracer | [1,2-¹³C₂]taurine |

| Infusion method | Primed, continuous intravenous infusion |

| Infusion duration | 6 hours |

| Infusion rate | 3.1 ± 0.2 µmol·kg⁻¹·h⁻¹ |

| Bolus injection dose | 3.0 ± 0.1 µmol·kg⁻¹ |

| Time to reach isotopic steady state | 5 hours |

| Plasma taurine appearance rate (Ra) | 31.8 ± 3.1 µmol·kg⁻¹·h⁻¹ |

Internal Standard for Accurate Quantification

The use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis by mass spectrometry. Taurine-¹³C₂,¹⁵N is an ideal internal standard for taurine quantification as it has the same chemical and physical properties as the endogenous analyte but a different mass, allowing for its distinct detection.

Objective: To accurately quantify the concentration of taurine in a biological matrix (e.g., plasma, tissue homogenate).

Materials:

-

Taurine-¹³C₂,¹⁵N as the internal standard.

-

Biological sample (e.g., plasma, tissue).

-

Protein precipitation solvent (e.g., acetonitrile or methanol).

-

Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).

-

Analytical column suitable for polar compounds (e.g., HILIC or mixed-mode).

Procedure:

-

Sample Preparation: a. A known amount of Taurine-¹³C₂,¹⁵N internal standard is added to the biological sample. b. Proteins are precipitated by adding a cold organic solvent (e.g., 3 volumes of acetonitrile). c. The sample is vortexed and then centrifuged to pellet the precipitated proteins. d. The supernatant containing taurine and the internal standard is collected.

-

LC-MS/MS Analysis: a. An aliquot of the supernatant is injected into the LC-MS/MS system. b. Taurine and Taurine-¹³C₂,¹⁵N are separated from other sample components by liquid chromatography. c. The separated compounds are ionized (e.g., by electrospray ionization) and detected by the mass spectrometer. d. The mass spectrometer is set to monitor specific mass-to-charge (m/z) transitions for both endogenous taurine and the Taurine-¹³C₂,¹⁵N internal standard (Multiple Reaction Monitoring - MRM).

-

Data Analysis: a. A calibration curve is generated using known concentrations of unlabeled taurine spiked with a constant amount of the Taurine-¹³C₂,¹⁵N internal standard. b. The ratio of the peak area of endogenous taurine to the peak area of the Taurine-¹³C₂,¹⁵N internal standard in the biological sample is calculated. c. The concentration of endogenous taurine in the sample is determined by interpolating this ratio onto the calibration curve.

Visualizing Taurine's Role: Pathways and Workflows

Taurine Biosynthesis Pathway

Taurine is synthesized from cysteine primarily in the liver. The pathway involves a series of enzymatic reactions. A tracer study using labeled cysteine or taurine can elucidate the flux through this pathway.

Caption: Simplified pathway of taurine biosynthesis from cysteine.

Experimental Workflow for a Stable Isotope Tracer Study

The following diagram illustrates a typical workflow for a metabolic study using Taurine-¹³C₂,¹⁵N as a tracer.

References

- 1. Evaluation of taurine metabolism in cats by dual stable isotope analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stable isotope study of plasma taurine kinetics in rhesus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. researchgate.net [researchgate.net]

- 5. Taurine kinetics assessed using [1,2-13C2]taurine in healthy adult humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Taurine-13C2,15N: A Technical Guide for Researchers

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the chemical properties, synthesis, and applications of the isotopically labeled compound, Taurine-13C2,15N. This stable isotope-labeled version of taurine is an invaluable tool in metabolic research, particularly in studies involving mass spectrometry-based analysis.

Chemical Properties

This compound is a non-radioactive, stable isotope-labeled form of taurine, a conditionally essential amino acid in humans. The incorporation of two Carbon-13 atoms and one Nitrogen-15 atom results in a molecule with a higher mass than its unlabeled counterpart, making it an ideal internal standard for quantitative analysis and a tracer for metabolic flux studies.

| Property | Value | Reference |

| Molecular Formula | ¹³C₂H₇¹⁵NO₃S | [1] |

| Labeled Molecular Weight | 128.13 g/mol | [2] |

| Unlabeled Molecular Weight | 125.15 g/mol | [3] |

| Labeled CAS Number | 2483830-42-6 | [2] |

| Unlabeled CAS Number | 107-35-7 | [2] |

| Chemical Purity | ≥98% | |

| Isotopic Purity (¹³C) | ≥99% | |

| Isotopic Purity (¹⁵N) | ≥98% | |

| Physical State | Solid | N/A |

| Solubility | Soluble in water. | |

| Storage | Store at room temperature, protected from light and moisture. Stock solutions can be stored at -20°C or -80°C for extended periods. |

Synthesis of this compound

While specific, detailed proprietary synthesis methods for commercially available this compound are not publicly disclosed, a plausible synthetic route can be derived from the known biosynthesis of taurine. The primary pathway for taurine synthesis in mammals starts from the amino acid L-cysteine. A hypothetical experimental protocol for the synthesis of this compound would, therefore, utilize isotopically labeled L-cysteine as the starting material.

Hypothetical Experimental Protocol: Synthesis from L-cysteine-¹³C₂,¹⁵N

This protocol is a conceptual outline based on the biological pathway and has not been experimentally validated.

Objective: To synthesize this compound from L-cysteine-¹³C₂,¹⁵N via a three-step enzymatic or chemical oxidation and decarboxylation process.

Starting Material: L-cysteine-¹³C₂,¹⁵N (commercially available from various suppliers of isotopically labeled compounds).

Step 1: Oxidation of L-cysteine-¹³C₂,¹⁵N to Cysteine Sulfinic Acid-¹³C₂,¹⁵N

-

Enzymatic Method:

-

Enzyme: Cysteine dioxygenase (CDO).

-

Procedure:

-

Prepare a reaction buffer (e.g., phosphate buffer, pH 7.4) containing a suitable concentration of L-cysteine-¹³C₂,¹⁵N.

-

Add purified cysteine dioxygenase to the reaction mixture.

-

Incubate the reaction at 37°C with gentle agitation, ensuring adequate oxygen supply.

-

Monitor the reaction progress using a suitable analytical technique, such as LC-MS, to track the formation of cysteine sulfinic acid-¹³C₂,¹⁵N.

-

Once the reaction is complete, the enzyme can be denatured and removed by precipitation or size-exclusion chromatography.

-

-

Step 2: Decarboxylation of Cysteine Sulfinic Acid-¹³C₂,¹⁵N to Hypotaurine-¹³C₂,¹⁵N

-

Enzymatic Method:

-

Enzyme: Cysteinesulfinate decarboxylase (CSAD).

-

Procedure:

-

To the solution containing cysteine sulfinic acid-¹³C₂,¹⁵N from Step 1, add purified cysteinesulfinate decarboxylase.

-

Adjust the pH of the reaction mixture to the optimal pH for CSAD activity (typically around 7.0-7.5).

-

Incubate the reaction at 37°C.

-

Monitor the formation of hypotaurine-¹³C₂,¹⁵N by LC-MS.

-

Upon completion, the enzyme can be removed as described in Step 1.

-

-

Step 3: Oxidation of Hypotaurine-¹³C₂,¹⁵N to Taurine-¹³C₂,¹⁵N

-

Chemical Method (as the enzymatic oxidation in vivo is not fully characterized):

-

Reagent: A mild oxidizing agent such as hydrogen peroxide or peroxy acids.

-

Procedure:

-

To the solution containing hypotaurine-¹³C₂,¹⁵N, slowly add a controlled amount of the oxidizing agent at a controlled temperature (e.g., 0-25°C) to prevent over-oxidation.

-

Monitor the reaction progress by LC-MS until the conversion to this compound is complete.

-

The final product can be purified using techniques such as ion-exchange chromatography followed by crystallization to yield pure this compound.

-

-

Purification and Characterization:

The final product should be purified by recrystallization or chromatography. The identity and isotopic enrichment of the synthesized this compound should be confirmed by:

-

Mass Spectrometry (MS): To verify the correct molecular weight of the labeled compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹³C-NMR and ¹⁵N-NMR): To confirm the positions of the isotopic labels.

Signaling and Metabolic Pathways

Taurine is involved in a multitude of physiological processes. The following diagram illustrates the primary biosynthetic pathway of taurine from cysteine.

Experimental Applications and Workflows

This compound is a powerful tool for quantitative metabolomics and metabolic flux analysis. Its primary applications include its use as an internal standard for the accurate quantification of unlabeled taurine and as a tracer to follow the metabolic fate of taurine in biological systems.

Experimental Workflow: Quantification of Taurine in Biological Samples using LC-MS/MS

This workflow outlines the use of this compound as an internal standard for the accurate measurement of taurine concentrations in biological samples such as plasma, urine, or tissue extracts.

Detailed Protocol for the Workflow:

-

Sample Preparation:

-

Thaw biological samples (e.g., 50 µL of plasma) on ice.

-

Add a known concentration of this compound internal standard solution to each sample.

-

Perform metabolite extraction, typically by protein precipitation with a cold organic solvent (e.g., methanol or acetonitrile).

-

Vortex the samples and incubate at a low temperature (e.g., -20°C) to facilitate protein precipitation.

-

Centrifuge the samples at high speed to pellet the precipitated proteins.

-

Carefully collect the supernatant containing the metabolites.

-

-

LC-MS/MS Analysis:

-

Inject the supernatant onto a liquid chromatography (LC) system equipped with a suitable column for separating small polar molecules (e.g., a HILIC column).

-

The LC system separates taurine and its labeled internal standard from other matrix components.

-

The eluent from the LC is introduced into a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.

-

Specific precursor-to-product ion transitions are monitored for both unlabeled taurine and this compound.

-

-

Data Analysis:

-

Integrate the chromatographic peak areas for both the endogenous taurine and the this compound internal standard.

-

Calculate the ratio of the peak area of endogenous taurine to the peak area of the internal standard.

-

Prepare a calibration curve using known concentrations of unlabeled taurine spiked with the same amount of internal standard.

-

Determine the concentration of taurine in the biological samples by interpolating their peak area ratios on the calibration curve.

-

This comprehensive guide provides a solid foundation for researchers to understand and effectively utilize this compound in their studies. The provided information on its chemical properties, a plausible synthesis route, its role in biological pathways, and a detailed experimental workflow for its application will be valuable for advancing research in metabolism, drug development, and various biomedical fields.

References

The Biological Role of Labeled Taurine Isotopes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taurine (2-aminoethanesulfonic acid) is a semi-essential organic acid ubiquitously distributed throughout the mammalian body, with particularly high concentrations in the brain, retina, muscle tissue, and organs.[1] Unlike most amino acids, it is not incorporated into proteins but plays a crucial role in a multitude of physiological processes.[1] These include osmoregulation, bile salt conjugation, modulation of intracellular calcium levels, and cytoprotection.[1][2] Furthermore, taurine is vital for the proper development and function of the central nervous system and the retina.[1] Given its diverse biological significance, understanding the dynamics of taurine metabolism, transport, and function is paramount for elucidating its role in health and disease. The use of isotopically labeled taurine has emerged as a powerful tool in this endeavor, allowing for precise tracing and quantification of its metabolic fate in vivo. This technical guide provides an in-depth overview of the biological roles of taurine, with a focus on the application of labeled isotopes to unravel its complex kinetics and pathways.

Core Biological Functions of Taurine

Taurine's physiological importance is underscored by its involvement in numerous cellular and systemic processes:

-

Neuromodulation and Neuroprotection: In the central nervous system, taurine functions as a neurotransmitter and neuromodulator. It can act as an agonist at GABA-A and glycine receptors, contributing to neuronal inhibition and reducing excitotoxicity. This neuroprotective role is crucial in mitigating neuronal damage from conditions like glutamate-induced toxicity.

-

Osmoregulation: Taurine is a key organic osmolyte, helping to regulate cell volume in response to changes in osmotic pressure. This function is critical in maintaining cellular integrity, particularly in the brain and kidneys.

-

Cardiovascular Health: Taurine plays a significant role in maintaining cardiovascular function. It is involved in the regulation of cardiac muscle contraction, and taurine deficiency has been associated with cardiomyopathy. Studies suggest it may help regulate blood pressure and protect against heart failure.

-

Metabolic Regulation: Taurine is essential for the conjugation of bile acids in the liver, a process vital for the digestion and absorption of lipids and the breakdown of cholesterol. It also plays a role in glucose and lipid metabolism, with some evidence suggesting it can improve insulin sensitivity.

-

Antioxidant and Anti-inflammatory Properties: Taurine exhibits significant antioxidant properties, protecting cells from damage caused by reactive oxygen species (ROS). It can also modulate inflammatory responses, for instance, by forming less reactive haloamines in the presence of products from the myeloperoxidase-halide system in leukocytes.

-

Retinal Function: The retina contains a high concentration of taurine, which is essential for maintaining the health and function of photoreceptor cells. Taurine deficiency can lead to severe retinal degeneration.

The Role of Labeled Taurine Isotopes in Research

Stable and radioactive isotopes of taurine serve as invaluable tracers for studying its absorption, distribution, metabolism, and excretion (ADME). By replacing one or more atoms in the taurine molecule with a heavier isotope (e.g., ¹³C, ¹⁵N) or a radioactive one (e.g., ³⁵S), researchers can distinguish the administered taurine from the endogenous pool. This allows for precise kinetic studies and the elucidation of metabolic pathways.

Commonly used labeled taurine isotopes include:

-

¹³C-labeled Taurine (e.g., [1,2-¹³C₂]taurine): A stable isotope used extensively in human and animal studies to determine taurine kinetics, including turnover rates and pool sizes, often analyzed by gas chromatography-mass spectrometry (GC-MS).

-

³⁵S-labeled Taurine: A radioactive isotope that has been used to define taurine metabolism in humans, tracking its distribution and excretion in various biological samples.

-

¹⁵N-labeled Taurine: A stable isotope used to evaluate the extent of taurine transamination by comparing its kinetics with that of ¹³C-labeled taurine.

-

Deuterium (²H)-labeled Taurine: Another stable isotope that can be used for tracing studies.

These isotopic tracers have been instrumental in revealing that taurine has a very low turnover rate in healthy humans and is highly compartmentalized, suggesting significant interorgan exchange.

Quantitative Data from Labeled Taurine Isotope Studies

The following tables summarize key quantitative data obtained from studies utilizing labeled taurine isotopes to investigate its kinetics in healthy adult humans.

Table 1: Taurine Appearance Rate (Ra) in Plasma

| Isotope Used | Administration Method | Taurine Ra (μmol·kg⁻¹·h⁻¹) | Reference |

| [1,2-¹³C₂]taurine | 6-h continuous infusion | 31.8 ± 3.1 | |

| [1,2-¹³C₂]taurine | Bolus injection | 58.0 ± 17.8 |

Note: The bolus injection technique may overestimate the taurine appearance rate compared to continuous infusion.

Table 2: Taurine Pool Sizes in Humans

| Isotope Used | Pool | Size (mmoles) | Half-life (t₁/₂) | Reference |

| [³⁵S]taurine | Small, rapidly exchanging | 2 | ~0.1 hours | |

| [³⁵S]taurine | Large, slowly exchanging | 98 | ~70 hours | |

| [1,2-¹³C₂]taurine | Tracer-miscible pool (from continuous infusion) | 2.6 (estimated from 38 µmol·kg⁻¹ body weight) | - | |

| [1,2-¹³C₂]taurine | Small component pool (from bolus injection) | 2.7 to 8.0 | - |

Key Experimental Protocols Using Labeled Taurine Isotopes

Detailed methodologies are crucial for the reproducibility and interpretation of results from tracer studies. Below are outlines of key experimental protocols cited in the literature.

Protocol 1: Determination of Plasma Taurine Kinetics using Continuous Infusion of [1,2-¹³C₂]taurine

Objective: To measure the appearance rate (Ra) of taurine in plasma under steady-state conditions.

Methodology:

-

Subject Preparation: Healthy adult volunteers are studied in a postabsorptive state (fasting overnight).

-

Tracer Infusion: A primed, continuous intravenous infusion of [1,2-¹³C₂]taurine is administered. The priming dose is given to rapidly achieve isotopic steady state. The continuous infusion is typically maintained for 6-8 hours.

-

Blood Sampling: Arterialized venous blood samples are collected at baseline and at regular intervals during the final hours of the infusion (e.g., every 30 minutes) to confirm isotopic plateau.

-

Sample Processing: Plasma is separated from whole blood by centrifugation.

-

Isotopic Enrichment Analysis: Plasma and whole blood taurine are derivatized (e.g., N-pentafluorobenzoyl di-n-butylamine derivatization) and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the isotopic enrichment of [1,2-¹³C₂]taurine.

-

Calculation of Taurine Ra: The appearance rate of taurine is calculated using the steady-state isotope dilution equation: Ra = i / Ep Where 'i' is the tracer infusion rate and 'Ep' is the steady-state isotopic enrichment of taurine in plasma.

Protocol 2: Determination of Taurine Kinetics using a Bolus Injection of [¹³C₂]taurine

Objective: To assess taurine kinetics through non-compartmental analysis following a single dose of labeled taurine.

Methodology:

-

Subject Preparation: Subjects are studied in a fasting state.

-

Tracer Administration: A single intravenous bolus of [¹³C₂]taurine is administered.

-

Blood Sampling: Blood samples are collected at baseline and at frequent intervals over a period of several hours following the bolus injection to capture the decay of the tracer enrichment.

-

Sample Processing and Analysis: Plasma is prepared and analyzed for isotopic enrichment using GC-MS as described in Protocol 1.

-

Kinetic Analysis:

-

The time-dependent decline in plasma [¹³C₂]taurine enrichment is fitted to a multi-exponential decay curve.

-

Taurine Ra is calculated using non-compartmental analysis, based on the area under the curve of the tracer-to-tracee ratio over time.

-

Visualizing Taurine's Biological Landscape

Diagrams generated using Graphviz (DOT language) are provided below to illustrate key pathways and experimental workflows related to taurine research.

Caption: Overview of Taurine Biosynthesis and Major Biological Functions.

Caption: Taurine's Role as an Inhibitory Neuromodulator at the Synapse.

Caption: General Experimental Workflow for a Labeled Taurine Isotope Study.

Conclusion

Taurine is a multifaceted molecule with indispensable roles in a wide array of physiological processes. Its importance in maintaining cellular and organismal homeostasis makes it a significant subject of research, particularly in the context of metabolic, cardiovascular, and neurological diseases. The application of labeled taurine isotopes has been pivotal in advancing our understanding of its in vivo dynamics. The detailed kinetic data and metabolic insights gained from these tracer studies are invaluable for researchers, scientists, and drug development professionals. Future research employing these powerful techniques will undoubtedly continue to uncover the full therapeutic potential of taurine and its analogs.

References

Taurine-13C2,15N as a Metabolic Tracer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taurine (2-aminoethanesulfonic acid) is a highly abundant sulfur-containing amino acid that plays a crucial role in a multitude of physiological processes. Unlike most amino acids, it is not incorporated into proteins but exists as a free amino acid in many tissues, particularly in the brain, retina, heart, and muscle. Its functions are diverse, ranging from bile acid conjugation, which is essential for lipid digestion and absorption, to osmoregulation, neuromodulation, and antioxidant defense. Given its widespread importance in cellular function and metabolism, understanding the dynamics of taurine synthesis, transport, and catabolism is of significant interest in various fields of biomedical research and drug development.

Stable isotope-labeled tracers have become indispensable tools for elucidating metabolic pathways and quantifying metabolic fluxes in vivo. Taurine-13C2,15N is a stable isotope-labeled analogue of taurine, enriched with two carbon-13 atoms and one nitrogen-15 atom. This labeling strategy allows for the precise tracking of the taurine molecule through various metabolic processes using mass spectrometry-based techniques. As a metabolic tracer, this compound enables researchers to investigate the kinetics of taurine metabolism, including its absorption, distribution, and excretion, as well as its role as a substrate in various biochemical reactions. This technical guide provides a comprehensive overview of the use of this compound as a metabolic tracer, covering its synthesis, experimental design, analytical methodologies, and data interpretation.

Synthesis of this compound

While detailed, step-by-step synthesis protocols for commercially available isotopically labeled compounds are often proprietary, the general principles for the synthesis of labeled amino acids can be outlined. The synthesis of this compound would involve starting materials that are already enriched with the desired stable isotopes. A plausible synthetic route could be a modification of established methods for unlabeled taurine synthesis, such as the reaction of a 13C-labeled ethanolamine with a 15N-labeled source of ammonia, followed by sulfonation.

One common industrial method for taurine synthesis involves the reaction of monoethanolamine with sulfuric acid to form 2-aminoethylsulfuric acid, which is then reacted with sodium sulfite.[1] To produce this compound, one would need to start with [1,2-13C2]ethanolamine and a 15N-labeled sulfonating agent or adapt the process to introduce the 15N label at a different step.

For research purposes, this compound is commercially available from various suppliers of stable isotope-labeled compounds, ensuring high isotopic purity for tracer studies.[2][3]

Metabolic Pathways of Taurine

Taurine is involved in several key metabolic pathways. Understanding these pathways is crucial for designing and interpreting tracer studies with this compound.

Taurine Biosynthesis

Mammals can synthesize taurine from the sulfur-containing amino acid cysteine, primarily in the liver. This pathway involves a series of enzymatic reactions.

Bile Acid Conjugation

One of the primary metabolic fates of taurine is its conjugation with bile acids in the liver. This process is essential for the formation of bile salts, which are crucial for the emulsification and absorption of dietary fats and fat-soluble vitamins in the intestine.

Experimental Design for this compound Tracer Studies

A well-designed tracer study is critical for obtaining meaningful and interpretable data. The following sections outline key considerations for designing in vivo and in vitro experiments using this compound.

In Vivo Studies (Animal Models and Human Subjects)

In vivo studies allow for the investigation of whole-body taurine metabolism in a physiological context.

1. Tracer Administration:

-

Route of Administration: this compound can be administered intravenously (IV) as a bolus injection, a continuous infusion, or a combination of both (primed-continuous infusion).[4] Oral administration can also be used to study taurine absorption.[5]

-

Dosage: The tracer dose should be sufficient to achieve detectable isotopic enrichment in the target metabolites without significantly perturbing the endogenous taurine pool size (i.e., a "tracer" amount). Dosages used in human studies for [1,2-13C2]taurine have been in the range of 3.0-3.1 µmol/kg for bolus and infusion studies, respectively.

2. Sampling:

-

Biological Matrices: Blood (plasma and whole blood), urine, bile, and tissue biopsies (e.g., liver, muscle, adipose tissue, brain) can be collected.

-

Time Course: A time course of sampling is essential to capture the dynamics of tracer incorporation and turnover. For continuous infusion studies, sampling is typically performed at baseline and at regular intervals until a steady-state isotopic enrichment is achieved.

3. Sample Preparation and Analysis:

-

Quenching and Extraction: Immediate quenching of metabolic activity at the time of sample collection is crucial. This is typically achieved by flash-freezing tissues in liquid nitrogen. Metabolites are then extracted using appropriate solvent systems (e.g., methanol/water).

-

Analytical Platform: Mass spectrometry (MS) coupled with either gas chromatography (GC-MS) or liquid chromatography (LC-MS/MS) is the primary analytical technique for measuring the isotopic enrichment of taurine and its metabolites.

In Vitro Studies (Cell Culture)

In vitro studies using cell cultures allow for the investigation of taurine metabolism at the cellular level under controlled conditions.

1. Cell Culture and Labeling:

-

Cells are cultured in a medium containing a known concentration of this compound.

-

The duration of labeling will depend on the specific metabolic pathway being investigated and the time required to reach isotopic steady state.

2. Sample Collection and Processing:

-

Cells are rapidly washed and metabolism is quenched, typically with cold saline and a solvent like methanol.

-

Intracellular and extracellular metabolites can be extracted for analysis.

Experimental Workflow

The following diagram illustrates a general workflow for an in vivo metabolic tracer study using this compound.

Analytical Methodologies

Accurate and sensitive analytical methods are essential for quantifying the isotopic enrichment of taurine and its metabolites.

Sample Preparation

-

Protein Precipitation: For plasma and tissue homogenates, proteins are typically removed by precipitation with organic solvents (e.g., acetonitrile) or acids.

-

Solid-Phase Extraction (SPE): SPE can be used to clean up and concentrate taurine and its metabolites from complex biological matrices.

-

Derivatization: Taurine is a highly polar molecule, which can make it challenging to analyze by GC-MS and some LC methods. Derivatization is often employed to improve its chromatographic properties and ionization efficiency. Common derivatization strategies for amino acids can be adapted for taurine.

Mass Spectrometry Analysis

-

LC-MS/MS: Liquid chromatography-tandem mass spectrometry is a powerful technique for the analysis of taurine and its conjugated bile acids. It offers high sensitivity and specificity. A hydrophilic interaction liquid chromatography (HILIC) column is often preferred for retaining the polar taurine molecule without derivatization.

-

GC-MS: Gas chromatography-mass spectrometry is also a viable technique, though it typically requires derivatization of taurine to make it volatile.

Table 1: Example LC-MS/MS Parameters for Taurine Analysis

| Parameter | Setting |

| Chromatography | |

| Column | HILIC Column |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Optimized for separation of taurine and metabolites |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Taurine) | m/z 126.0 |

| Product Ion (Taurine) | m/z 80.0 |

| Precursor Ion (this compound) | m/z 129.0 |

| Product Ion (this compound) | m/z 82.0 or 83.0 (depending on fragmentation) |

Quantitative Data and Interpretation

The primary data obtained from a this compound tracer study is the isotopic enrichment of taurine and its downstream metabolites. This data can be used to calculate various kinetic parameters.

Isotopic Enrichment

Isotopic enrichment is typically expressed as Atom Percent Excess (APE) or Mole Percent Excess (MPE), which represents the percentage of the metabolite pool that is labeled with the stable isotope tracer.

Metabolic Flux Analysis

Metabolic flux analysis (MFA) uses the isotopic enrichment data in conjunction with a metabolic network model to quantify the rates (fluxes) of metabolic pathways. For taurine, MFA can be used to determine:

-

The rate of whole-body taurine turnover.

-

The contribution of de novo synthesis versus dietary uptake to the total taurine pool.

-

The rate of taurine conjugation with bile acids.

Table 2: Quantitative Data from a Human [1,2-13C2]Taurine Tracer Study

| Parameter | Method | Value (µmol·kg⁻¹·h⁻¹) |

| Plasma Taurine Appearance Rate (Ra) | Continuous Infusion | 31.8 ± 3.1 |

| Plasma Taurine Appearance Rate (Ra) | Bolus Injection | 58.0 ± 17.8 |

Data are presented as mean ± SD. The study highlights that different tracer administration methods can yield different kinetic parameters.

Table 3: Hypothetical Isotopic Enrichment Data in Different Tissues

| Tissue | This compound Enrichment (MPE) | Taurocholic Acid-13C2,15N Enrichment (MPE) |

| Plasma | 2.5 | 1.8 |

| Liver | 3.1 | 2.9 |

| Muscle | 1.5 | N/A |

| Brain | 0.8 | N/A |

| Bile | 3.0 | 2.8 |

This table represents hypothetical data to illustrate the expected relative enrichment in different tissues. Actual values would be determined experimentally.

Taurine and Cellular Signaling

Taurine is not only a metabolite but also a signaling molecule that can influence various cellular pathways. Tracer studies with this compound can be combined with other molecular biology techniques to investigate these signaling roles.

SIRT1/AMPK/FOXO1 Pathway

Taurine has been shown to activate the SIRT1/AMPK/FOXO1 signaling pathway, which is a key regulator of cellular energy metabolism and lipid metabolism. Activation of this pathway can lead to a decrease in lipogenesis and an increase in fatty acid oxidation.

Other Signaling Pathways

Taurine has also been implicated in other signaling pathways, including the ERK and Akt pathways, which are involved in cell proliferation, survival, and angiogenesis.

Applications in Drug Development

The use of this compound as a metabolic tracer has several applications in drug development:

-

Pharmacodynamic Studies: To understand how a drug candidate affects taurine metabolism and related pathways.

-

Toxicity Studies: To investigate if a drug has off-target effects on taurine homeostasis, which could lead to adverse effects.

-

Disease Models: To study the role of altered taurine metabolism in various diseases, such as metabolic syndrome, cardiovascular diseases, and neurological disorders, and to evaluate the efficacy of therapeutic interventions.

Conclusion

This compound is a powerful tool for investigating the complex and multifaceted roles of taurine in health and disease. By enabling the precise tracking of taurine through various metabolic and signaling pathways, this stable isotope tracer provides invaluable insights for researchers, scientists, and drug development professionals. The methodologies and experimental designs outlined in this guide provide a framework for conducting robust and informative tracer studies to further unravel the physiological significance of this important amino acid.

References

An In-depth Technical Guide to Stable Isotope Labeling with Taurine-¹³C₂,¹⁵N

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful methodology for tracing the metabolic fate of molecules within a biological system. By introducing compounds enriched with heavy, non-radioactive isotopes such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), researchers can meticulously track their journey through complex biochemical pathways. This technique provides invaluable insights into metabolic fluxes, pathway activities, and the impact of therapeutic interventions.[1] Taurine (2-aminoethanesulfonic acid), a sulfur-containing amino acid, is implicated in a multitude of physiological processes, including neuroprotection, osmoregulation, and bile acid conjugation. Understanding its metabolic dynamics is therefore crucial for various fields of biomedical research and drug development.

This technical guide focuses on the application of doubly labeled taurine, Taurine-¹³C₂,¹⁵N, as a tracer for metabolic studies. The inclusion of both ¹³C and ¹⁵N isotopes allows for the simultaneous tracking of the carbon skeleton and the amino group, offering a more comprehensive view of taurine's metabolic conversions and interactions. This document provides a detailed overview of the core principles, experimental protocols, and data interpretation associated with the use of Taurine-¹³C₂,¹⁵N.

Core Principles of Taurine Metabolism

Taurine homeostasis is maintained through a combination of endogenous biosynthesis, dietary intake, and cellular transport.

Biosynthesis: The primary pathway for taurine biosynthesis in mammals starts from cysteine.[1] Cysteine is first oxidized to cysteine sulfinic acid by the enzyme cysteine dioxygenase (CDO). Cysteine sulfinic acid is then decarboxylated by cysteine sulfinate decarboxylase (CSAD) to form hypotaurine. Finally, hypotaurine is oxidized to taurine.

Degradation: While taurine is metabolically quite stable, it can be degraded by gut microbiota. For instance, the bacterium Bilophila wadsworthia can utilize taurine as a terminal electron acceptor in anaerobic respiration, producing hydrogen sulfide (H₂S).

Transport: Cellular uptake of taurine is primarily mediated by the high-affinity, sodium- and chloride-dependent taurine transporter (TauT), encoded by the SLC6A6 gene.

Physiological Roles:

-

Bile Acid Conjugation: In the liver, taurine is conjugated with bile acids (such as cholic acid and chenodeoxycholic acid) to form bile salts. This process is essential for lipid digestion and absorption.

-

Osmoregulation: Taurine is a key organic osmolyte, helping to regulate cell volume in response to changes in osmotic pressure.

-

Neuroprotection: Taurine exhibits neuroprotective effects by modulating intracellular calcium levels, attenuating excitotoxicity, and reducing oxidative stress.

Experimental Protocols

The successful implementation of stable isotope labeling studies with Taurine-¹³C₂,¹⁵N hinges on meticulous experimental design and execution. Below are generalized protocols for in vitro and in vivo applications.

In Vitro Labeling of Cultured Cells

This protocol outlines the steps for tracing the metabolism of Taurine-¹³C₂,¹⁵N in a cell culture system.

1. Cell Culture and Labeling:

- Culture cells to the desired confluence in standard growth medium.

- To initiate labeling, replace the standard medium with a custom-formulated medium containing a known concentration of Taurine-¹³C₂,¹⁵N. Ensure the medium contains all other necessary nutrients for cell viability and growth.

- Incubate the cells for a predetermined time course (e.g., 0, 2, 6, 12, 24 hours) to monitor the dynamics of isotope incorporation.

2. Metabolite Extraction:

- Rapidly quench metabolic activity by aspirating the labeling medium and washing the cells with ice-cold phosphate-buffered saline (PBS).

- Immediately add a cold extraction solvent (e.g., 80% methanol) to the cells.

- Scrape the cells and collect the cell lysate.

- Centrifuge the lysate to pellet cellular debris and proteins.

- Collect the supernatant containing the polar metabolites.

3. Sample Preparation for Analysis:

- Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

- The dried extract can be derivatized if necessary for the chosen analytical method (e.g., for GC-MS analysis). A common derivatization for taurine involves N-pentafluorobenzoyl di-n-butylamine.[2]

- Reconstitute the dried (and derivatized, if applicable) extract in a suitable solvent for LC-MS/MS or GC-MS analysis.

In Vivo Labeling in Rodent Models

This protocol provides a framework for in vivo studies using Taurine-¹³C₂,¹⁵N in mice or rats.

1. Administration of Labeled Taurine:

- Administer Taurine-¹³C₂,¹⁵N to the animals via a chosen route, such as oral gavage, intraperitoneal (IP) injection, or intravenous (IV) infusion. The choice of administration route will depend on the specific research question.

- For kinetic studies, a bolus injection followed by continuous infusion can be employed to achieve steady-state isotopic enrichment in the plasma.

2. Sample Collection:

- At designated time points post-administration, collect blood samples (e.g., via tail vein or cardiac puncture).

- Euthanize the animals according to approved ethical protocols and harvest tissues of interest (e.g., liver, brain, muscle, heart).

- Immediately freeze the tissue samples in liquid nitrogen to halt metabolic activity.

3. Metabolite Extraction from Tissues:

- Homogenize the frozen tissue samples in a cold extraction solvent.

- Follow a similar procedure as the in vitro protocol for protein precipitation and collection of the metabolite-containing supernatant.

4. Sample Preparation for Analysis:

- Follow the same steps for drying, derivatization (if required), and reconstitution as described in the in vitro protocol.

Analytical Techniques for Isotope Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for the analysis of Taurine-¹³C₂,¹⁵N and its labeled metabolites.

LC-MS/MS Method:

-

Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for the separation of polar metabolites like taurine.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is typically used for quantification. Specific precursor-to-product ion transitions are monitored for both the unlabeled (M+0) and labeled (M+3 for ¹³C₂¹⁵N) taurine.

-

Data Analysis: The peak areas of the different isotopologues are integrated to determine the isotopic enrichment and calculate metabolic fluxes.

Quantitative Data Presentation

While specific quantitative data from studies exclusively using Taurine-¹³C₂,¹⁵N is limited in publicly available literature, the following tables illustrate the types of data that can be generated from such experiments. The values presented are hypothetical and for illustrative purposes only.

Table 1: Isotopic Enrichment of Taurine in Different Tissues Following In Vivo Administration of Taurine-¹³C₂,¹⁵N in Mice.

| Tissue | Time Point | Isotopic Enrichment (%) |

| Plasma | 2 hours | 15.2 ± 2.1 |

| 6 hours | 25.8 ± 3.5 | |

| 24 hours | 18.4 ± 2.9 | |

| Liver | 6 hours | 35.7 ± 4.2 |

| 24 hours | 28.1 ± 3.7 | |

| Brain | 6 hours | 8.9 ± 1.5 |

| 24 hours | 12.3 ± 2.0 | |

| Heart | 6 hours | 12.5 ± 1.8 |

| 24 hours | 16.7 ± 2.4 |

Table 2: Metabolic Flux of Taurine into Bile Acid Conjugation Pathway.

| Condition | Taurine Flux to Taurocholic Acid (nmol/g tissue/h) | Taurine Flux to Taurochenodeoxycholic Acid (nmol/g tissue/h) |

| Control | 5.2 ± 0.8 | 3.1 ± 0.5 |

| Treatment X | 8.9 ± 1.2 | 5.4 ± 0.9 |

*p < 0.05 compared to control.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and workflows relevant to stable isotope labeling with Taurine-¹³C₂,¹⁵N.

Conclusion

Stable isotope labeling with Taurine-¹³C₂,¹⁵N is a sophisticated and powerful technique for elucidating the complex roles of taurine in health and disease. By providing a means to trace the metabolic fate of both the carbon and nitrogen atoms of taurine, this approach offers a high-resolution view of its involvement in diverse physiological processes. The successful application of this method requires careful experimental design, precise execution of protocols, and advanced analytical capabilities. The insights gained from such studies are invaluable for advancing our understanding of metabolic regulation and for the development of novel therapeutic strategies targeting taurine-related pathways. While comprehensive quantitative datasets from Taurine-¹³C₂,¹⁵N-specific studies are still emerging, the framework provided in this guide serves as a robust starting point for researchers venturing into this exciting area of metabolic research.

References

A Technical Guide to Taurine-13C2,15N: From Supplier Selection to Experimental Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Taurine-13C2,15N, a stable isotope-labeled compound crucial for metabolic research. This document details commercially available sources, their purity specifications, and comprehensive experimental protocols for its application in metabolic flux analysis and as an internal standard for quantitative mass spectrometry.

Supplier and Purity Information

The selection of a reliable supplier providing high-purity this compound is paramount for the accuracy and reproducibility of experimental results. The following table summarizes the specifications from prominent suppliers. Researchers are advised to request lot-specific certificates of analysis for the most current and detailed information.

| Supplier | Catalog Number | Chemical Purity | Isotopic Purity (13C) | Isotopic Purity (15N) |

| MedChemExpress | HY-B0351S2 | 98.60% | Not specified | Not specified |

| Cambridge Isotope Laboratories, Inc. | CNLM-10253 | ≥98% | 99 atom % | 98 atom % |

| Sigma-Aldrich | Not specified | ≥98% (CP) | ≥99 atom % | Not specified |

Experimental Protocols

Stable isotope-labeled taurine is a powerful tool for tracing the metabolic fate of taurine and for precise quantification in complex biological matrices. Below are detailed methodologies for its use in metabolic flux analysis and as an internal standard.

Protocol 1: Metabolic Flux Analysis in Cell Culture using this compound

This protocol outlines the use of this compound to trace its incorporation into downstream metabolites in a cell culture system.

1. Cell Culture and Labeling:

-

Culture cells to the desired confluence in standard growth medium.

-

To initiate labeling, replace the standard medium with a specially formulated medium containing this compound at a known concentration. The other components of the medium should remain unchanged to the greatest extent possible.

-

The concentration of this compound and the labeling duration will depend on the specific cell type and the metabolic pathway under investigation. A time-course experiment is recommended to determine the optimal labeling period.

2. Metabolite Extraction:

-

After the labeling period, rapidly quench metabolism by aspirating the labeling medium and washing the cells with ice-cold phosphate-buffered saline (PBS).

-

Immediately add a pre-chilled extraction solvent (e.g., 80:20 methanol:water) to the culture dish.

-

Scrape the cells and collect the cell lysate.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.

-

Collect the supernatant containing the metabolites.

3. Sample Preparation and LC-MS/MS Analysis:

-

Dry the metabolite extract under a gentle stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in a solvent compatible with the liquid chromatography (LC) system (e.g., 50:50 acetonitrile:water).

-

Inject the reconstituted sample into an LC-MS/MS system.

-

Separate metabolites using a suitable chromatography column (e.g., a HILIC column for polar metabolites).

-

In the mass spectrometer, monitor the mass transitions for both unlabeled taurine and this compound, as well as for any potential downstream metabolites. The mass difference will correspond to the incorporation of two 13C atoms and one 15N atom.

4. Data Analysis:

-

Process the raw mass spectrometry data to determine the isotopic enrichment in taurine and its downstream metabolites.

-

Calculate the fractional labeling to determine the extent of incorporation of the stable isotopes over time.

-

Use metabolic modeling software to calculate metabolic flux rates through the relevant pathways.

Protocol 2: Quantification of Taurine in Biological Samples using this compound as an Internal Standard

This protocol describes the use of this compound for accurate quantification of endogenous taurine in a biological sample (e.g., plasma, tissue homogenate) by isotope dilution mass spectrometry.

1. Sample Preparation:

-

To a known volume or weight of the biological sample, add a precise amount of this compound solution of a known concentration. This will serve as the internal standard.

-

Perform protein precipitation by adding a solvent such as acetonitrile or methanol.

-

Vortex the mixture vigorously and then centrifuge to pellet the precipitated proteins.

-

Collect the supernatant.

2. Sample Clean-up (if necessary):

-

Depending on the complexity of the sample matrix, a solid-phase extraction (SPE) step may be necessary to remove interfering substances.

3. LC-MS/MS Analysis:

-

Inject the prepared sample into an LC-MS/MS system.

-

Use a chromatographic method that provides good separation of taurine from other matrix components.

-

Set up the mass spectrometer to monitor a specific mass transition for both endogenous (light) taurine and the (heavy) this compound internal standard in multiple reaction monitoring (MRM) mode.

4. Quantification:

-

Create a calibration curve by analyzing a series of standards containing known concentrations of unlabeled taurine and a constant concentration of the this compound internal standard.

-

Plot the ratio of the peak area of the light taurine to the peak area of the heavy internal standard against the concentration of the light taurine.

-

Determine the concentration of taurine in the biological sample by interpolating the peak area ratio from the calibration curve.

Visualizations

The following diagrams illustrate key workflows in the selection and application of this compound.

Caption: A flowchart outlining the key steps for selecting a suitable supplier for this compound.

Caption: A diagram illustrating a typical experimental workflow for metabolic flux analysis using this compound.

Technical Guide: Taurine-¹³C₂,¹⁵N for Advanced Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

Introduction to Taurine-¹³C₂,¹⁵N

Taurine-¹³C₂,¹⁵N is a stable isotope-labeled form of taurine (2-aminoethanesulfonic acid), a conditionally essential amino acid derivative crucial for a multitude of physiological processes. This labeled compound, enriched with two Carbon-13 atoms and one Nitrogen-15 atom, serves as a high-fidelity internal standard for mass spectrometry-based quantification and as a tracer for metabolic flux analysis. Its molecular structure, identical to its endogenous counterpart but with a distinct mass, allows for precise differentiation and measurement in complex biological matrices, making it an invaluable tool in metabolomics, clinical diagnostics, and drug development.

Taurine itself is involved in numerous cellular functions, including bile acid conjugation, osmoregulation, membrane stabilization, and modulation of intracellular calcium levels.[1] Its roles in the central nervous system, cardiac function, and metabolism are areas of intense research.[2] The use of Taurine-¹³C₂,¹⁵N enables researchers to accurately track the metabolic fate of taurine and quantify its endogenous levels, providing critical insights into both physiological and pathological states.

Chemical and Physical Properties

The fundamental properties of Taurine-¹³C₂,¹⁵N are summarized below, providing essential data for experimental design and implementation.

| Property | Value | Source(s) |

| CAS Number | 2483830-42-6 | [3][4] |

| Unlabeled CAS Number | 107-35-7 | [3] |

| Molecular Formula | ¹³C₂H₇¹⁵NO₃S | |

| Molecular Weight | 128.13 g/mol | |

| Appearance | White to off-white solid | |

| Chemical Purity | ≥98% | |

| Isotopic Enrichment | ¹³C: ≥99%; ¹⁵N: ≥98% | |

| Solubility | Soluble in water (e.g., 25 mg/mL with sonication) | |

| Storage Conditions | Store at room temperature or -20°C, protected from light and moisture. |

Synthesis Pathway

While the precise, proprietary synthesis methods for commercially available Taurine-¹³C₂,¹⁵N are not publicly disclosed, a plausible synthetic route can be conceptualized based on established organic chemistry principles for synthesizing taurine and its analogues. The key is the strategic introduction of the ¹³C and ¹⁵N isotopes from labeled precursors. A likely pathway involves the reaction of a ¹³C-labeled ethanolamine precursor with a sulfite source.

The diagram below illustrates a logical workflow for the synthesis of Taurine-¹³C₂,¹⁵N.

Applications and Experimental Protocols

The primary applications of Taurine-¹³C₂,¹⁵N are as an internal standard for accurate quantification of endogenous taurine and as a metabolic tracer to investigate its biological pathways.

Quantification of Endogenous Taurine via LC-MS/MS

Stable isotope-labeled internal standards are considered the gold standard for quantitative bioanalysis using LC-MS because they co-elute with the analyte and experience similar matrix effects, ensuring high accuracy and precision.

Objective: To accurately measure the concentration of taurine in a biological sample (e.g., plasma, tissue homogenate).

Detailed Protocol:

-

Preparation of Standards:

-

Prepare a stock solution of Taurine-¹³C₂,¹⁵N (Internal Standard, IS) at 1 mg/mL in water with 0.1% formic acid.

-

Prepare a stock solution of unlabeled taurine (analyte) at 1 mg/mL in the same solvent.

-

Create a series of calibration standards by serially diluting the unlabeled taurine stock solution and spiking a fixed, known concentration of the IS into each standard. Typical calibration ranges might be from 10 ng/mL to 2000 ng/mL.

-

-

Sample Preparation:

-

Thaw biological samples (e.g., 50 µL of plasma) on ice.

-

Add the fixed concentration of the Taurine-¹³C₂,¹⁵N IS to each sample.

-

Perform protein precipitation by adding a cold organic solvent (e.g., 200 µL of acetonitrile or methanol).

-

Vortex vigorously for 1 minute to ensure thorough mixing and precipitation.

-

Centrifuge the samples at high speed (e.g., 14,000 x g for 10 minutes at 4°C) to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC): Use a suitable column for separating polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column.

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: A gradient from high organic to high aqueous content to retain and then elute taurine.

-

Flow Rate: 0.3 - 0.5 mL/min

-

Injection Volume: 5 - 10 µL

-

-

Mass Spectrometry (MS/MS): Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Unlabeled Taurine: Q1: m/z 126.0 → Q3: m/z 108.0 (or other characteristic fragment)

-

Taurine-¹³C₂,¹⁵N (IS): Q1: m/z 129.0 → Q3: m/z 111.0 (corresponding fragment)

-

-

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte (unlabeled taurine) and the IS (Taurine-¹³C₂,¹⁵N).

-

Calculate the ratio of the analyte peak area to the IS peak area.

-

Construct a calibration curve by plotting the peak area ratios of the standards against their known concentrations.

-

Determine the concentration of taurine in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

The workflow for this quantitative analysis is depicted below.

Metabolic Flux and Pathway Tracing

Taurine-¹³C₂,¹⁵N can be introduced into cell cultures or administered to animal models to trace its metabolic fate. This is particularly useful for studying the dynamics of pathways involving taurine, such as its conjugation with bile acids in the liver.

Objective: To trace the incorporation of taurine into bile acids.

Experimental Outline:

-

Administration: Administer Taurine-¹³C₂,¹⁵N to the model system (e.g., add to cell culture media or administer to an animal via oral gavage or injection).

-

Time-Course Sampling: Collect samples (e.g., hepatocytes, liver tissue, bile) at various time points after administration.

-

Metabolite Extraction: Extract metabolites from the collected samples using appropriate protocols (e.g., Folch extraction for lipids and bile acids).

-

LC-MS Analysis: Analyze the extracts using high-resolution LC-MS to detect and identify labeled metabolites. The mass shift of +3 Da (from the ¹³C₂ and ¹⁵N labels) will distinguish the tracer-derived metabolites from their unlabeled endogenous counterparts.

-

Pathway Analysis: By identifying labeled downstream products (e.g., taurocholic acid-¹³C₂,¹⁵N), the activity and flux through the bile acid conjugation pathway can be determined.

Taurine Metabolic Pathways

The primary metabolic pathways involving taurine are its synthesis from cysteine and its conjugation to bile acids. Taurine-¹³C₂,¹⁵N is an ideal tracer for studying the dynamics of these processes.

The diagram below outlines the key steps in taurine's biosynthesis and its subsequent role in forming bile salts.

By using Taurine-¹³C₂,¹⁵N, researchers can quantify the rate of bile salt synthesis and understand how this process is affected by various physiological states, genetic modifications, or pharmacological interventions. For example, studies have used taurine transporter knockout mice to investigate compensatory mechanisms in the heart, a system where Taurine-¹³C₂,¹⁵N could be used to trace metabolic adaptations.

References

Taurine Metabolism: A Technical Guide to Stable Isotope Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taurine (2-aminoethanesulfonic acid) is a highly abundant sulfur-containing amino acid with multifaceted physiological roles, including bile acid conjugation, osmoregulation, and neuromodulation.[1] Its metabolism is a critical area of study in health and disease. Stable isotope tracing has emerged as a powerful and safe methodology for elucidating the dynamics of taurine metabolism in vivo. This technical guide provides a comprehensive overview of the core principles, experimental protocols, and data interpretation for studying taurine metabolism using stable isotope tracers, intended for researchers, scientists, and professionals in drug development.

Taurine Metabolic Pathways

Taurine metabolism encompasses its synthesis from precursor amino acids, its degradation into various metabolites, and its conjugation with bile acids and other molecules. Understanding these pathways is fundamental to designing and interpreting stable isotope tracer studies.

Taurine Biosynthesis

The primary pathway for taurine biosynthesis in mammals starts with the sulfur-containing amino acids methionine and cysteine.[2] The key enzymatic steps are the oxidation of cysteine to cysteine sulfinic acid by cysteine dioxygenase (CDO), followed by the decarboxylation of cysteine sulfinic acid to hypotaurine by cysteine sulfinic acid decarboxylase (CSAD). Hypotaurine is then oxidized to taurine.[3]

Taurine Degradation

While once considered relatively inert, taurine can be degraded through several pathways. In the gut, microbial enzymes can convert taurine to hydrogen sulfide (H2S).[4] In mammalian tissues, taurine can be transaminated to sulfoacetaldehyde, although the extent of this pathway in humans is still under investigation.[5] A minor pathway involves the conversion of taurine to isethionic acid.

Taurine Conjugation

A primary metabolic fate of taurine is its conjugation with bile acids in the liver to form tauro-conjugated bile acids, which are essential for lipid digestion and absorption. Taurine can also be conjugated with xenobiotics and other endogenous molecules.

Experimental Design for Stable Isotope Tracer Studies

The use of stable isotope-labeled taurine, such as [1,2-¹³C₂]taurine and [¹⁵N]taurine, allows for the in vivo quantification of taurine kinetics. A typical experimental design involves the administration of the tracer and subsequent measurement of its enrichment in biological samples.

Tracer Administration

Two common methods for tracer administration are the primed, continuous infusion and the bolus injection.

-

Primed, Continuous Infusion: This method involves an initial bolus (priming) dose to rapidly achieve isotopic steady state, followed by a constant infusion to maintain it. This allows for the calculation of taurine appearance rate (Ra) at steady state.

-

Bolus Injection: A single dose of the tracer is administered, and the decay of isotopic enrichment in the plasma is monitored over time. This method can also be used to determine taurine kinetics.

Sample Collection and Preparation

Blood samples are typically collected at baseline and at regular intervals following tracer administration. Plasma is separated by centrifugation and stored at -80°C until analysis. For analysis, plasma proteins are precipitated using an organic solvent like methanol or ethanol, and the supernatant containing taurine is collected.

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used analytical technique for measuring the isotopic enrichment of taurine due to its high sensitivity and specificity.

Derivatization

Taurine is a polar molecule and requires derivatization to increase its volatility for GC analysis. Several derivatization methods have been reported:

-

N-pentafluorobenzoyl di-n-butylamine: This method has been used for the analysis of [¹⁵N]- and [1,2-¹³C₂]taurine in cat urine.

-

Dimethylaminomethylene methyl ester: This derivative is suitable for the analysis of [1,2-¹³C]taurine in plasma and can be monitored by ammonia chemical ionization mass spectrometry.

-

Triethylorthoacetate (TEOA): This one-step protocol allows for the simultaneous derivatization of both the amino and sulfonic acid groups of taurine for GC-isotope ratio mass spectrometry (GC-irm-MS) analysis.

Detailed Protocol for N-pentafluorobenzoyl di-n-butylamine Derivatization (adapted from Fay et al., 1998)

-

Sample Preparation: To 100 µL of urine, add an internal standard and acidify with 10 µL of 6 M HCl.

-

Extraction: Extract the sample twice with 500 µL of ethyl acetate.

-

Evaporation: Evaporate the combined organic phases to dryness under a stream of nitrogen.

-

Derivatization: Add 50 µL of a solution of N-pentafluorobenzoyl chloride in acetonitrile and 50 µL of a solution of di-n-butylamine in acetonitrile. Heat at 60°C for 30 minutes.

-

Reconstitution: Evaporate the solvent and reconstitute the residue in 50 µL of ethyl acetate for GC-MS analysis.

GC-MS Analysis

The derivatized taurine is injected into the GC-MS system. The gas chromatograph separates the taurine derivative from other components in the sample. The mass spectrometer then ionizes the derivative and separates the ions based on their mass-to-charge ratio (m/z). By monitoring the ion currents of the unlabeled (M+0) and labeled (e.g., M+2 for [1,2-¹³C₂]taurine) isotopologues, the isotopic enrichment can be determined.

Table 1: Example GC-MS Parameters for Taurine Analysis

| Parameter | Setting |

| Gas Chromatograph | |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Inlet Temperature | 250°C |

| Oven Program | Initial 60°C for 1 min, ramp to 300°C at 10°C/min, hold for 5 min |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) or Chemical Ionization (CI) |

| Ion Source Temp | 230°C |

| Quadrupole Temp | 150°C |

| Monitored Ions | Dependent on the derivative and tracer used (e.g., for [1,2-¹³C₂]taurine as dimethylaminomethylene methyl ester, monitor m/z of the M+H⁺ and M+2+H⁺ ions) |

Quantitative Data from Stable Isotope Studies

Stable isotope tracer studies have provided valuable quantitative data on taurine kinetics in humans.

Table 2: Taurine Kinetics in Healthy Adult Humans

| Parameter | Value (mean ± SD) | Method | Tracer | Reference |

| Plasma Taurine Appearance Rate (Ra) | ||||

| 31.8 ± 3.1 µmol·kg⁻¹·h⁻¹ | Continuous Infusion | [1,2-¹³C₂]taurine | ||

| ~85% higher than continuous infusion | Bolus Injection | [¹³C₂]taurine | ||

| Taurine Pools | ||||

| Rapidly Exchanging Pool | 2 mmoles | Isotope Dilution | [³⁵S]taurine | |

| Slowly Exchanging Pool | 98 mmoles | Isotope Dilution | [³⁵S]taurine | |

| Half-life (t₁/₂) | ||||

| Rapidly Exchanging Pool | ~0.1 hours | Isotope Dilution | [³⁵S]taurine | |

| Slowly Exchanging Pool | ~70 hours | Isotope Dilution | [³⁵S]taurine |

Conclusion

Stable isotope tracing is an indispensable tool for the quantitative investigation of taurine metabolism in vivo. This guide has provided an overview of the key metabolic pathways, detailed experimental protocols for tracer studies, and a summary of the quantitative data obtained from such investigations. By employing these methodologies, researchers can gain deeper insights into the role of taurine in health and disease, paving the way for novel therapeutic interventions and a better understanding of the metabolic basis of various pathological conditions. The careful application of these techniques will continue to be crucial in advancing our knowledge of this vital amino acid.

References

- 1. Taurine Metabolism: Functions, Diseases, and Research Advances - Creative Proteomics [creative-proteomics.com]

- 2. researchgate.net [researchgate.net]

- 3. Taurine Biosynthesis by Neurons and Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safety and Handling of Taurine-¹³C₂,¹⁵N

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for Taurine-¹³C₂,¹⁵N, an isotopically labeled compound crucial for metabolic research and clinical mass spectrometry applications. The following sections detail hazard identification, proper handling and storage procedures, and relevant experimental protocols for safety assessment.

Compound Identification and Properties

Taurine-¹³C₂,¹⁵N is a stable, isotopically labeled version of taurine, a naturally occurring amino acid. The incorporation of heavy isotopes allows it to be used as a tracer or internal standard in various analytical methods.[1][2]

| Property | Value | Reference(s) |

| Chemical Name | 2-Aminoethanesulfonic acid-¹³C₂,¹⁵N | [1] |

| Synonyms | Taurine (¹³C₂, 99%; ¹⁵N, 98%) | [3] |

| Chemical Formula | ¹³C₂H₇¹⁵NO₃S | [4] |

| Molecular Weight | 128.13 g/mol | |

| CAS Number (Labeled) | 2483830-42-6 | |

| Appearance | White powder/solid | |

| Purity | Typically ≥98% | |

| Solubility | Soluble in water. For a concentration of 25 mg/mL, ultrasonic assistance may be needed. |

Hazard Identification and Safety Precautions

The hazard classification for Taurine-¹³C₂,¹⁵N can vary between suppliers. While some safety data sheets (SDS) classify it as non-hazardous, others indicate potential for irritation. It is crucial to handle the compound with care, adhering to good laboratory practices.

Summary of Potential Hazards:

| Hazard Statement | GHS Classification | Reference(s) |

| Causes skin irritation | Skin Irrit. 2, H315 | |

| Causes serious eye irritation | Eye Irrit. 2A, H319 | |

| May cause respiratory irritation | STOT SE 3, H335 | |

| Harmful if swallowed | Acute Tox. 4 (Oral), H302 |

Precautionary Measures:

A comprehensive approach to safety involves a combination of engineering controls, personal protective equipment, and safe handling practices.

GHS Pictogram and Signal Word.

Personal Protective Equipment (PPE)

The following diagram outlines the recommended PPE for handling Taurine-¹³C₂,¹⁵N.

Recommended Personal Protective Equipment (PPE) Workflow.

Handling and Storage

Proper handling and storage are critical to maintain the integrity of the compound and ensure laboratory safety.

| Condition | Recommendation | Reference(s) |

| General Handling | Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling. | |

| Storage (Solid) | Store at room temperature, protected from light and moisture. Keep the container tightly closed. | |

| Storage (Stock Solution) | Store stock solutions at -20°C for up to 1 month or at -80°C for up to 6 months. If water is the solvent, filter-sterilize the working solution before use. |

Emergency Procedures

In the event of exposure or a spill, follow these first-aid and emergency measures.

First-Aid Measures

| Exposure Route | First-Aid Procedure | Reference(s) |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. | |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical advice. | |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice. | |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek medical advice. |

Spill Response

The following diagram outlines the general procedure for responding to a spill of Taurine-¹³C₂,¹⁵N.

General Spill Response Workflow.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Hazardous Combustion Products: Under fire conditions, hazardous decomposition products may form, including carbon oxides, nitrogen oxides (NOx), and sulfur oxides.

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Toxicological and Ecological Information

Specific toxicological data for Taurine-¹³C₂,¹⁵N is limited. The information is often based on the properties of unlabeled taurine.

-

Toxicological Properties: The chemical, physical, and toxicological properties have not been thoroughly investigated for the isotopically labeled form. Unlabeled taurine is not classified as a carcinogen by NTP or OSHA.

-

Ecological Information: For unlabeled taurine, it is considered to be readily biodegradable. It is advised not to let the product enter drains.

Experimental Protocols for Safety Assessment

While specific experimental safety data for Taurine-¹³C₂,¹⁵N is not publicly available, its potential as a skin or eye irritant would be assessed using standardized, internationally recognized protocols, such as the OECD Test Guidelines. These in vitro methods are designed to replace or reduce the need for animal testing.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD TG 439)

This test evaluates the potential of a substance to cause reversible skin damage.

Methodology:

-

Test System: A three-dimensional Reconstructed Human Epidermis (RhE) model, which mimics the upper layers of human skin, is used.

-

Application: The test substance (Taurine-¹³C₂,¹⁵N) is applied topically to the surface of the RhE tissue.

-

Exposure: The tissue is exposed to the substance for a defined period (e.g., 60 minutes).

-

Post-Exposure: The substance is removed, and the tissue is incubated in fresh medium for a recovery period (e.g., 42 hours).

-

Viability Assessment: Cell viability is measured using the MTT assay. The enzyme mitochondrial dehydrogenase in viable cells converts the yellow MTT tetrazolium salt into a blue formazan product, which is then quantified by spectrophotometry.

-

Classification: A substance is classified as a skin irritant (UN GHS Category 2) if the tissue viability is reduced to ≤ 50% compared to the negative control.

References

Methodological & Application

Application Notes and Protocols for In Vivo Metabolic Studies Using Taurine-¹³C₂,¹⁵N

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Taurine (2-aminoethanesulfonic acid) is a conditionally essential amino acid that plays a crucial role in a multitude of physiological processes, including bile acid conjugation, osmoregulation, neuromodulation, and antioxidant defense.[1][2][3] Dysregulation of taurine metabolism has been implicated in various pathological conditions, making the in vivo study of its kinetics and metabolic pathways a significant area of research. The use of stable isotope-labeled taurine, specifically Taurine-¹³C₂,¹⁵N, offers a powerful and safe method for tracing the metabolic fate of taurine in living organisms without the complications of radioisotopes.

The dual labeling with ¹³C on the carbon backbone and ¹⁵N on the amino group allows for the detailed investigation of taurine's metabolic pathways, including its synthesis, degradation, and potential transamination reactions.[4] This methodology enables researchers to quantify key kinetic parameters such as taurine appearance rate (Ra), metabolic clearance rate (MCR), and pool size, providing a dynamic view of taurine homeostasis.

Principle of the Method